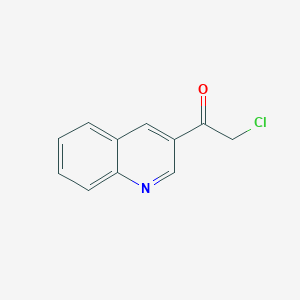![molecular formula C14H23NO3 B13539616 tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for imparting rigidity and three-dimensionality to molecules, which can enhance their physicochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides under mild reaction conditions . This approach is advantageous due to its broad substrate scope and functional group tolerance.
化学反応の分析
Types of Reactions: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its rigid structure and ability to introduce three-dimensionality make it valuable in the design of novel compounds with enhanced properties .
Biology and Medicine: In biological and medicinal research, this compound serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This bioisosteric replacement can improve the solubility, potency, and metabolic stability of drug candidates, making them more developable and potentially reducing therapeutic doses required .
Industry: In the industrial sector, tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is used in the development of materials such as molecular rods, molecular rotors, and supramolecular linker units . These materials have applications in fields like materials science and nanotechnology.
作用機序
The mechanism of action of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a rigid scaffold that influences the spatial arrangement of functional groups, thereby affecting the compound’s binding affinity and specificity to its targets . This structural feature can enhance the compound’s ability to modulate biological pathways and exert its effects.
類似化合物との比較
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Comparison: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the oxolan-3-yl group, which imparts additional functionality and potential for further derivatization . In contrast, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate have different substituents that influence their reactivity and applications.
特性
分子式 |
C14H23NO3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
tert-butyl N-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-14-7-13(8-14,9-14)10-4-5-17-6-10/h10H,4-9H2,1-3H3,(H,15,16) |
InChIキー |
ONYZIJNHBFGWAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



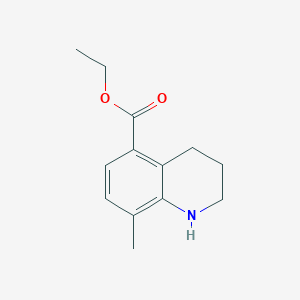
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
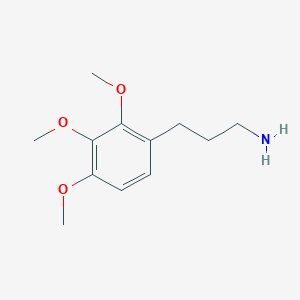

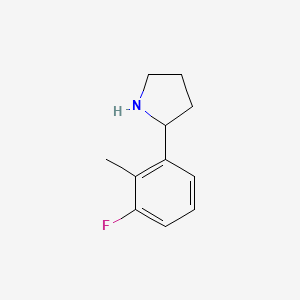
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
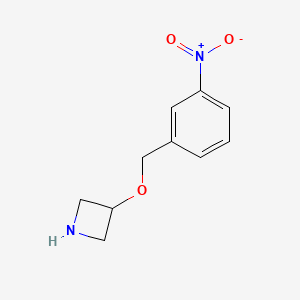
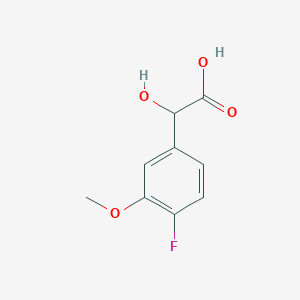
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
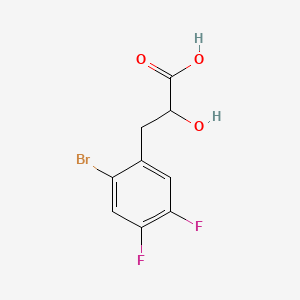
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)

